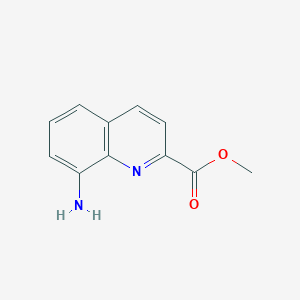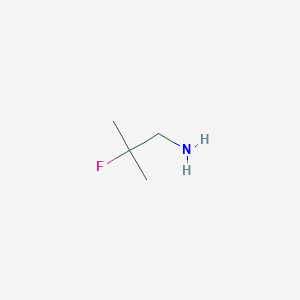![molecular formula C12H8O4 B3195031 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene CAS No. 88051-28-9](/img/structure/B3195031.png)
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Descripción general
Descripción
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene is a complex organic compound known for its unique structure and properties. This compound is related to naphthalene and is often used as a precursor in the synthesis of various organic semiconducting materials. Its structure includes multiple oxygen atoms and a tetracyclic framework, making it a valuable building block in organic electronics and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene typically involves the use of naphthalene derivatives. One common method is the oxidation of naphthalene-1,4,5,8-tetracarboxylic dianhydride under controlled conditions to form the desired compound . The reaction conditions often include the use of strong oxidizing agents and specific temperature and pressure settings to ensure the formation of the tetracyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in organic electronics and materials science .
Análisis De Reacciones Químicas
Types of Reactions
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxygen-containing groups, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene has a wide range of scientific research applications, including:
Energy Harvesting and Storage: It serves as a precursor to naphthalenediimides (NDIs), which are used in energy harvesting and storage applications, such as dye-sensitized solar cells (DSSCs) and batteries.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene involves its interaction with various molecular targets and pathways. The compound’s tetracyclic structure and multiple oxygen atoms allow it to participate in electron transfer processes, making it an effective electron-accepting material in organic electronics . Its ability to form stable complexes with other molecules also contributes to its functionality in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: A precursor to the compound, used in similar applications in organic electronics and materials science.
Perylenetetracarboxylic dianhydride: Another related compound with applications in organic semiconductors and energy storage.
Pyromellitic dianhydride: Used in the synthesis of polyimides and other advanced materials.
Uniqueness
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene stands out due to its unique tetracyclic structure and the presence of multiple oxygen atoms, which enhance its electron-accepting capabilities and make it a versatile building block in various scientific and industrial applications .
Propiedades
IUPAC Name |
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYFENLTVMXQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C3C(=CC=C4C3=C(C=C2)OCO4)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444732 | |
| Record name | Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88051-28-9 | |
| Record name | Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)
![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)
![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)

![1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B3195008.png)




![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)

